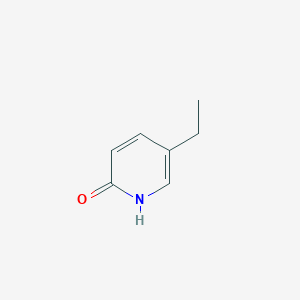

5-Ethylpyridin-2-ol

Beschreibung

Contextualization within Pyridine (B92270) Chemistry

Pyridine and its derivatives are fundamental components of heterocyclic chemistry. The pyridine ring, an aromatic heterocycle with one nitrogen atom, is a structural motif found in numerous natural products, pharmaceuticals, and functional materials. The discovery and structural elucidation of pyridine in the 19th century laid the groundwork for the systematic study of nitrogen-containing aromatic systems. The development of synthetic methodologies, such as the Chichibabin synthesis, enabled the large-scale production of pyridine and its derivatives, paving the way for extensive research into their properties and applications.

5-Ethylpyridin-2-ol fits within this broader context as a functionalized pyridine. The presence of both an alkyl group and a hydroxyl group on the pyridine core allows for a range of chemical transformations, making it a versatile building block in organic synthesis. The electronic nature of the pyridine ring, coupled with the reactivity of its substituents, dictates its chemical behavior and utility.

Significance in Advanced Chemical Synthesis

The primary significance of this compound in the scientific community lies in its application as a key building block in the synthesis of more complex molecules.

As a synthetic intermediate, this compound serves as a precursor in multi-step synthetic sequences. Its bifunctional nature, with a nucleophilic hydroxyl group and a modifiable aromatic ring, allows for sequential reactions to build molecular complexity. For instance, the hydroxyl group can be alkylated or otherwise functionalized, while the pyridine ring can participate in various coupling reactions.

One of the most notable applications of a closely related derivative, 2-(5-ethylpyridin-2-yl)ethanol, is in the synthesis of pioglitazone, an antidiabetic drug. acs.orgresearchgate.netresearchgate.net In the synthesis of pioglitazone, the ethoxy linkage is formed from the corresponding ethanol (B145695) derivative, highlighting the importance of the 2-substituted pyridine scaffold. researchgate.netwu.ac.th The development of efficient and scalable processes for such intermediates is a significant area of process chemistry research. acs.orgresearchgate.netresearchgate.net

The concept of retrosynthetic analysis, a strategy used by chemists to plan the synthesis of complex organic molecules, often identifies simple, functionalized building blocks as key starting points. numberanalytics.comlibretexts.org this compound and its derivatives are prime examples of such precursors. Their structure is often embedded within larger, more complex target molecules.

For example, research has explored the use of 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde, derived from a 5-ethylpyridine precursor, as a lead molecule for synthesizing novel chalcones and pyrimidines with potential pharmacological activities. researchgate.netumich.edu These studies demonstrate how the 5-ethylpyridine moiety serves as a foundational element upon which diverse molecular architectures can be constructed. researchgate.netumich.edu

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C7H9NO | 3wpharm.comuni.lu |

| Molecular Weight | 123.15 g/mol | 3wpharm.com |

| Boiling Point | 307.4 °C at 760 mmHg | |

| Flash Point | 174.6 °C | |

| Density | 1.016 g/cm³ |

Role as a Synthetic Intermediate

Overview of Research Trajectories

Research involving this compound and its derivatives has evolved, reflecting broader trends in organic and medicinal chemistry.

Historically, research on pyridine derivatives was driven by their prevalence in natural products and their utility as versatile synthetic scaffolds. Early work focused on understanding the fundamental reactivity of the pyridine ring and developing methods for its functionalization. The synthesis of various substituted pyridines, including alkyl and hydroxyl derivatives, provided a toolbox for chemists to construct a wide array of molecules. cdnsciencepub.com The study of tautomerism in hydroxypyridines, including the equilibrium between the pyridinol and pyridone forms, has also been a classical topic of investigation in heterocyclic chemistry.

Current research continues to leverage the synthetic utility of 5-ethylpyridine derivatives. A major focus remains on the development of efficient and sustainable synthetic methods. acs.org This includes the use of catalysis, including biocatalysis, to improve the synthesis of key intermediates. acs.orgvulcanchem.com For instance, enzymatic reductions are being explored for the synthesis of chiral pyridine derivatives with high enantioselectivity. vulcanchem.com

Furthermore, the 5-ethylpyridine scaffold continues to be incorporated into new molecular designs for various applications. Researchers are synthesizing and evaluating new series of compounds containing the 5-ethylpyridin-2-ylethoxy moiety for their potential biological activities. researchgate.netumich.eduresearchgate.net These studies often involve the synthesis of libraries of related compounds to establish structure-activity relationships. The ongoing exploration of pyridine derivatives in areas like supramolecular chemistry and materials science also presents potential future applications for functionalized pyridines like this compound. mdpi.com

| Derivative | Application | Reference |

|---|---|---|

| 2-(5-Ethylpyridin-2-yl)ethanol | Key intermediate in the synthesis of Pioglitazone | acs.orgresearchgate.netresearchgate.net |

| 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde | Lead molecule for the synthesis of novel chalcones and pyrimidines | researchgate.netumich.edu |

| 5-Ethyl-2-methylpyridine | Intermediate for Etoricoxib and Pioglitazone | jubilantingrevia.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-ethyl-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-2-6-3-4-7(9)8-5-6/h3-5H,2H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORMQFHJGBAPKHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CNC(=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10598403 | |

| Record name | 5-Ethylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10598403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53428-03-8 | |

| Record name | 5-Ethylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10598403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ETHYL-2-PYRIDINOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Advanced Synthetic Methodologies for 5 Ethylpyridin 2 Ol and Its Derivatives

Elaboration of Established Synthetic Routes

Recent research has focused on refining existing synthetic pathways to 5-Ethylpyridin-2-ol and related compounds, with an emphasis on process optimization and adherence to green chemistry principles.

Optimization of Reaction Variables in Solvent-Free Conditions

A significant advancement in the synthesis of derivatives of this compound, such as 2-(5-ethylpyridin-2-yl)ethan-1-ol, involves the optimization of reaction variables under solvent-free conditions. researchgate.netresearchgate.net This approach directly addresses the environmental and cost concerns associated with traditional solvent-based syntheses. By eliminating solvents, the process becomes inherently greener and more efficient. beilstein-journals.org Key variables that are often optimized include reaction temperature, pressure, and catalyst loading to maximize yield and minimize reaction time. beilstein-journals.orgnih.gov For instance, studies have shown that temperature plays a crucial role in achieving a uniform reaction mixture in the absence of a solvent. beilstein-journals.org The development of solvent-free, multicomponent one-pot reactions, often facilitated by techniques like high-energy ball milling, has also proven effective for synthesizing various heterocyclic compounds. mdpi.com

A convenient and practical approach for synthesizing 2-(pyridin-2-yl)ethanols involves the direct benzylic addition of azaarenes and aldehydes under catalyst- and solvent-free conditions. beilstein-journals.org This metal-free, green process has demonstrated moderate to excellent yields for various aromatic aldehydes and azaarenes. beilstein-journals.org

| Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) | Reference |

| 2,6-Lutidine | 4-Nitrobenzaldehyde | 135 °C, 24 h, solvent-free | 1-(4-Nitrophenyl)-2-(6-methylpyridin-2-yl)ethanol | 84 | beilstein-journals.org |

| 2,4,6-Collidine | 4-Nitrobenzaldehyde | 135 °C, 48 h, solvent-free | 1-(4-Nitrophenyl)-2-(4,6-dimethylpyridin-2-yl)ethanol | 87 | beilstein-journals.org |

| 2-Ethylpyridine (B127773) | 4-Nitrobenzaldehyde | 135 °C, 48 h, solvent-free | 1-(4-Nitrophenyl)-2-(pyridin-2-yl)propan-1-ol | 53 | beilstein-journals.org |

Table 1: Examples of Solvent-Free Synthesis of Pyridine (B92270) Derivatives

Strategies for Improved Mass Efficiency

Improving mass efficiency is a core principle of green chemistry, aiming to maximize the incorporation of all materials used in the process into the final product. acs.org In the context of this compound derivatives, a key strategy has been to enhance the mass efficiency of starting materials like 5-ethyl-2-picoline. researchgate.netresearchgate.net This not only improves the economic viability of the synthesis but also significantly reduces the effluent load per kilogram of the intermediate product. researchgate.net Atom economy, a concept developed by Barry Trost, is a critical metric in this regard, measuring the proportion of reactant atoms that are incorporated into the desired product. acs.org Synthetic routes with fewer and more productive steps are inherently more atom-economical and generate less waste. scienceinschool.org

Novel Synthetic Approaches and Innovations

Beyond optimizing existing methods, the development of entirely new synthetic strategies is crucial for advancing the production of this compound and its derivatives. These innovations often incorporate cutting-edge concepts in green chemistry and catalysis.

Exploration of Green Chemistry Principles in Synthesis

The twelve principles of green chemistry provide a framework for designing more environmentally benign chemical processes. sigmaaldrich.comscispace.com These principles advocate for waste prevention, maximizing atom economy, using less hazardous chemical syntheses, and designing safer chemicals. sigmaaldrich.com In the synthesis of complex molecules, a key principle is the reduction or avoidance of unnecessary derivatization steps, such as the use of protecting groups, which require additional reagents and generate waste. acs.orgsigmaaldrich.com The use of enzymes can often circumvent the need for protecting groups due to their high specificity. acs.org

The application of green chemistry is evident in the development of solvent-free reaction conditions and the use of recyclable catalysts. mdpi.comresearchgate.net The goal is to create processes that are not only efficient but also have a minimal impact on human health and the environment. scispace.com

Catalyst Development for Enhanced Selectivity and Yield

Catalysis is a fundamental pillar of green chemistry, offering pathways to reactions with higher selectivity and yields under milder conditions. acs.orgoatext.com The development of novel catalysts is a major focus in the synthesis of this compound derivatives. For instance, in the production of nicotinic acid from 2-methyl-5-ethylpyridine, the use of a TiO2-carrier with a high surface area for a vanadia catalyst has been shown to improve the yield to as high as 98%. iupac.org

In Fischer-Tropsch synthesis, a process for producing liquid hydrocarbons, the choice of catalyst (e.g., iron or cobalt) and support material significantly influences selectivity towards desired products. doe.govmdpi.com For example, modifying alumina (B75360) supports with La2O3 and CeO2 can alter surface properties to achieve better metal-support interactions, leading to higher selectivity for C5+ hydrocarbons. mdpi.com Similarly, in hydrogenation reactions, catalyst systems can be designed to exhibit high selectivity for the reduction of specific functional groups. nih.gov The development of bifunctional catalysts, such as those combining a metal with a zeolite, allows for the selective production of specific fuel fractions by carefully tuning the catalyst's acidity and pore structure. mdpi.com

| Catalyst System | Reaction Type | Key Finding | Reference |

| Vanadia on TiO2 | Oxidation of 2-methyl-5-ethylpyridine | High surface area of TiO2 carrier improves nicotinic acid yield up to 98%. | iupac.org |

| Cobalt on Hydroxyapatite (HAP) | Fischer-Tropsch Synthesis | Higher activity and selectivity to C5+ hydrocarbons compared to Co/Al2O3. | mdpi.com |

| Ruthenium Nanoparticles on CO2-responsive support | Hydrogenation | Selectivity can be switched by the presence or absence of CO2. | nih.gov |

Table 2: Examples of Catalyst Systems for Enhanced Selectivity

Multi-Component and Cascade Reaction Strategies

The synthesis of complex molecules like this compound and its derivatives can be streamlined through the use of multi-component reactions (MCRs) and cascade reactions. These approaches are favored for their efficiency, atom economy, and ability to construct intricate molecular architectures in a single step from simple precursors. mdpi.com

Multi-Component Reactions (MCRs) involve the combination of three or more starting materials in a one-pot reaction to form a product that incorporates substantial portions of all the reactants. mdpi.com This strategy is highly convergent and allows for the rapid generation of chemical libraries for drug discovery. mdpi.com For instance, a one-pot, multicomponent synthesis of 4,4'-arylmethylene-bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) has been achieved through the condensation of an aryl aldehyde, phenylhydrazine, and ethyl acetoacetate, showcasing the power of MCRs in creating complex heterocyclic structures. scielo.org.mx The development of MCRs for pyridine derivatives often utilizes readily available starting materials and can be catalyzed by various agents to achieve high yields and operational simplicity. mdpi.comresearchgate.net

Cascade reactions , also known as tandem or domino reactions, are processes where a sequence of intramolecular reactions occurs, with each subsequent reaction being triggered by the functionality generated in the previous step. beilstein-journals.org This allows for the formation of multiple chemical bonds and complex ring systems in a single operation without the need to isolate intermediates. beilstein-journals.org For example, cascade reactions involving a Prins cyclization followed by a Friedel–Crafts reaction have been used to synthesize 4-aryl-tetralin-2-ols and 5-aryl-tetrahydro-5H-benzo researchgate.netannulen-7-ols. beilstein-journals.orgbeilstein-archives.org Similarly, a regioselective cascade involving a 1,4-conjugate addition and a 5-exo-dig annulation has been developed for the synthesis of fused heterocyclic scaffolds like furo[3,2-c]pyran-4-ones and furo[3,2-c]pyridin-4(5H)-ones. rsc.org These strategies highlight the potential for developing efficient and stereocontrolled routes to complex heterocyclic systems related to this compound.

Synthesis of Key Derivatives and Analogues for Research

The core structure of this compound serves as a versatile scaffold for the synthesis of a wide array of derivatives and analogues, which are instrumental in structure-activity relationship (SAR) studies and the discovery of new therapeutic agents.

Chalcones and Pyrimidine (B1678525) Derivatives

Chalcones , characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are significant synthetic intermediates. japsonline.com Chalcones derived from pyridine-based structures have been synthesized through various methods, including the Claisen-Schmidt condensation of an appropriate acetophenone (B1666503) with an aldehyde. japsonline.combrieflands.com Specifically, chalcone (B49325) derivatives have been prepared from 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde. researchgate.net

These chalcones, in turn, are precursors for the synthesis of pyrimidine derivatives . Pyrimidines can be synthesized by reacting chalcones with guanidine (B92328) nitrate (B79036) in an alkaline medium. researchgate.net This reaction leads to the formation of 4,6-diaryl substituted-4,5-dihydro-2-amino pyrimidines. researchgate.net The synthesis of various pyrimidine derivatives often involves the condensation of a three-carbon compound with a compound containing an amidine structure, such as urea (B33335) or thiourea. scispace.com

| Precursor | Reagent(s) | Product | Reference |

| 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde | Aromatic acetophenone, 2% NaOH | Chalcone derivative | researchgate.net |

| Chalcone | Guanidine nitrate, Sodium ethoxide | Pyrimidine derivative | researchgate.netresearchgate.net |

| Chalcone | Guanidine hydrochloride, KOH | Pyrimidine derivative | |

| Chalcone | Ethyl cyanoacetate, Ammonium acetate | Pyridine derivative |

Oxadiazole Analogues

1,3,4-Oxadiazoles are a class of five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms, which are known for their diverse biological activities. nih.gov A series of novel 2-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-5-substituted-1,3,4-oxadiazoles have been synthesized. nih.gov The key step in this synthesis is the oxidative cyclization of hydrazones, which are derived from the reaction of 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde with various aroylhydrazines. nih.gov Chloramine-T is commonly used as the oxidant for this cyclization. nih.gov Microwave-assisted synthesis has also been reported as an efficient method for preparing 1,3,4-oxadiazole (B1194373) derivatives. wjarr.com

| Starting Material | Key Reaction | Product Class | Reference |

| 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde and aroylhydrazines | Oxidative cyclization of hydrazones with Chloramine-T | 2,5-Disubstituted 1,3,4-oxadiazoles | nih.gov |

| Acylhydrazide and Carboxylic acid | One-step condensation | 2,5-Disubstituted 1,3,4-oxadiazoles | nih.gov |

| Acylhydrazide and Aroyl chloride | Cyclization of diacylhydrazide with POCl₃ | 2,5-Disubstituted 1,3,4-oxadiazoles | nih.gov |

Benzimidazole (B57391) Derivatives

Benzimidazoles are bicyclic compounds formed by the fusion of benzene (B151609) and imidazole (B134444) rings. semanticscholar.org The synthesis of benzimidazole derivatives can be achieved through the condensation of an o-phenylenediamine (B120857) with an aldehyde, carboxylic acid, or ester under various catalytic conditions. semanticscholar.orgpcbiochemres.com For instance, 2-(5-ethylpyridin-2-yl)benzimidazole has been studied for its pharmacological properties. ijcrt.org Modern synthetic approaches often employ eco-friendly methods, such as using Lewis acid catalysts at room temperature or one-pot reductive cyclocondensation processes in aqueous media. pcbiochemres.commdpi.com

| Reactants | Catalyst/Conditions | Product | Reference |

| o-Phenylenediamine, Aromatic aldehyde | Co-doped-Zn nano catalyst, Ethanol (B145695), Room temperature | Benzimidazole derivative | ijcrt.org |

| o-Phenylenediamine, Carboxylic acid | Ammonium chloride, Ethanol, 80-90°C | Benzimidazole derivative | semanticscholar.org |

| 2-Nitroaniline, Aromatic aldehyde | Zn/NaHSO₃, Water, 100°C | Benzimidazole derivative | pcbiochemres.com |

Pyridylalkoxy Derivatives

The synthesis of pyridylalkoxy derivatives, particularly those related to the antidiabetic agent pioglitazone, often starts from 5-ethyl-2-picoline. researchgate.net A key intermediate, 2-(5-ethylpyridin-2-yl)ethan-1-ol, is crucial for synthesizing these derivatives. researchgate.net This alcohol can be converted to an intermediate like 2-(5-ethyl-2-pyridyl)ethyl methanesulfonate, which then reacts with a substituted phenol, such as 4-hydroxybenzaldehyde (B117250), to form the desired pyridylalkoxy benzaldehyde. google.com This intermediate, 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde, is a direct precursor for various biologically active molecules, including thiazolidinediones. researchgate.net

| Starting Material | Key Intermediate | Final Product Class | Reference |

| 5-Ethyl-2-picoline | 2-(5-Ethylpyridin-2-yl)ethan-1-ol | Pyridylalkoxy derivatives | researchgate.net |

| 2-(5-Ethyl-2-pyridyl)ethanol | 2-(5-Ethyl-2-pyridyl)ethyl methanesulfonate | 4-[2-(5-Ethylpyridyl)ethoxy]benzaldehyde | google.com |

Bi- and Tricyclic Heterocycles

The synthesis of more complex bi- and tricyclic heterocyclic systems containing a pyridine ring is an active area of research. These scaffolds are often considered "privileged" in drug discovery due to their ability to interact with multiple biological targets. cam.ac.uk

Bicyclic Heterocycles: The construction of bicyclic systems can be achieved through various strategies. For example, fused piperazine (B1678402) scaffolds can be synthesized from optically active amino acids, allowing for stereocontrolled access to these structures. cam.ac.uk Another approach involves the hetero-Cope rearrangement of nitroso Diels-Alder cycloadducts to create bicyclic tetrahydropyridine (B1245486) enamides. researchgate.net

Tricyclic Heterocycles: The synthesis of tricyclic heterocycles can be accomplished through tandem reactions. For instance, a palladium-catalyzed sequence involving aryl alkylation and a Heck coupling has been used to create a variety of oxygen-, nitrogen-, and sulfur-containing tricyclic systems. nih.gov Ligand-controlled cyclization of a common precursor, such as a diphenylamine (B1679370) derivative, can selectively yield different tricyclic heteroaromatics like carbazoles, acridines, and dibenzazepines. mit.edu The synthesis of tricyclic benzimidazole derivatives has also been reported using continuous flow reactors, which offers advantages over traditional batch methods. semanticscholar.org

| Synthetic Strategy | Product Class | Key Features | Reference |

| Alkylation and Reductive Amination | Fused piperazines | Stereocontrolled, from amino acids | cam.ac.uk |

| Tandem Aryl Alkylation/Heck Coupling | Oxygen/Nitrogen/Sulfur-containing tricyclics | One-pot, microwave-assisted | nih.gov |

| Ligand-Controlled Cyclization | Carbazoles, Acridines, Dibenzazepines | Selective formation from a common precursor | mit.edu |

| Continuous Flow Reductive Cyclization | Tricyclic benzimidazoles | Efficient, avoids harsh batch conditions | semanticscholar.org |

Bipyridine Ether-Type Precursors

Bipyridine ethers represent a significant class of precursors in supramolecular chemistry and for the synthesis of complex heterocyclic systems. mdpi.comresearchgate.net Their structural framework is a key component in the construction of pyridino-macrocycles and other functional materials. mdpi.com While direct synthesis of this compound from these precursors is not commonly documented, the methodologies for creating bipyridine ether structures are foundational and can be adapted for various substituted pyridine derivatives.

The synthesis of these precursors often involves multi-step procedures starting from more common pyridine derivatives like 2,6-pyridinedimethanol. An improved synthetic strategy for a key intermediate, [6-({[6-(hydroxymethyl)pyridin-2-yl]methoxy}methyl)pyridin-2-yl]methanol, highlights the Williamson ether synthesis approach. mdpi.com The process involves the selective protection and activation of hydroxyl groups to facilitate the ether linkage.

A representative synthesis involves the reaction of a pyridinemethanol derivative with a tosylated analogue in the presence of a strong base like sodium hydride (NaH) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF). mdpi.com The tosylate group serves as an excellent leaving group, enabling the nucleophilic attack by the alkoxide to form the ether bridge. mdpi.comvulcanchem.com

Table 1: Representative Synthetic Steps for a Bipyridine Ether Precursor mdpi.com

| Step | Reactants | Reagents & Conditions | Product |

|---|---|---|---|

| 1. Monobenzylation | 2,6-Pyridinedimethanol | Benzyl bromide, NaH, THF | {6-[(benzyloxy)methyl]pyridin-2-yl}methanol (15) |

| 2. Tosylation | Product from Step 1 (15) | p-Toluenesulfonyl chloride (TsCl), KOH, Dichloromethane (DCM) | {6-[(benzyloxy)methyl]pyridin-2-yl}methyl 4-methylbenzenesulfonate (B104242) (17) |

| 3. Etherification | Pyridinemethanol (15) and Tosylate (17) | NaH, THF | 6,6′-[oxybis(methylene)]bis{2-[(benzyloxy)methyl]pyridine} (18) |

| 4. Deprotection | Product from Step 3 (18) | H₂, Pd/C, Ethanol/Toluene | [6-({[6-(hydroxymethyl)pyridin-2-yl]methoxy}methyl)pyridin-2-yl]methanol (1) |

This table outlines a general pathway for creating complex bipyridine ethers, which serve as versatile precursors. mdpi.com

These synthetic strategies underscore the importance of selective protection and activation to build complex molecular architectures from simpler pyridine building blocks.

Mechanistic Investigations of Synthetic Transformations

Understanding the mechanisms of the reactions used to synthesize and modify this compound and its derivatives is crucial for optimizing reaction conditions and predicting outcomes.

Elucidation of Reaction Pathways

The synthesis of derivatives of this compound can involve several fundamental reaction mechanisms. A detailed description of the pathway by which reactants are converted into products is known as the reaction mechanism. chemistrydocs.com

One common transformation is the conversion of the hydroxyl group of the pyridinol into a better leaving group to facilitate nucleophilic substitution. For instance, tosylation of an alcohol involves the nucleophilic attack of the alcohol's oxygen on the electrophilic sulfur atom of tosyl chloride, which is followed by the displacement of the chloride ion. vulcanchem.com This makes the resulting tosylate group amenable to SN2 reactions. vulcanchem.com

Another significant pathway involves acid-catalyzed dehydration of alcohol derivatives. In the presence of strong, non-nucleophilic acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), alcohols are protonated to form an R-OH₂⁺ species. masterorganicchemistry.com The departure of a stable water molecule leads to the formation of a carbocation, which then undergoes elimination to form an alkene. masterorganicchemistry.com This process typically follows an E1 mechanism for tertiary alcohols. masterorganicchemistry.com

For α,β-unsaturated carbonyl derivatives, a key reaction pathway is the Michael addition, or conjugate addition. This involves the 1,4-addition of a nucleophile to an activated carbon-carbon double bond, a reaction often catalyzed by a base. chemistrydocs.com

Identification of Short-Lived Intermediates

Many synthetic transformations proceed through high-energy, short-lived intermediates that are not directly observable but are inferred from kinetic and stereochemical studies.

In the E1 elimination reactions of alcohols, two key transient species are formed. masterorganicchemistry.com The first is the protonated alcohol (alkyloxonium ion, R-OH₂⁺), formed by the reaction of the alcohol with a strong acid. masterorganicchemistry.com This intermediate has an excellent leaving group (H₂O). Its departure generates the second crucial intermediate, a carbocation. masterorganicchemistry.com The stability of this carbocation intermediate often dictates the regioselectivity of the subsequent elimination step.

In free radical reactions, which can be initiated by peroxides or UV light, the mechanism proceeds through radical intermediates. For example, the anti-Markovnikov addition of HBr to an alkene involves the formation of a bromine radical that adds to the double bond, creating a more stable carbon-centered radical intermediate. chemistrydocs.com

Ionic transition states can also be considered short-lived intermediates in certain pericyclic reactions. scielo.org.bo For instance, some palladium-catalyzed rearrangements may proceed through a two-step, non-concerted pathway involving an ionic intermediate stabilized by the metal catalyst and electrostatic attraction. scielo.org.bo

Transition State Analysis in Reaction Mechanisms

Transition state analysis provides a deeper understanding of reaction barriers and pathways by characterizing the highest-energy structure along the reaction coordinate. This analysis often involves a combination of experimental techniques, like kinetic isotope effect (KIE) measurements, and computational chemistry. nih.govnih.gov

Computational methods, such as Density Functional Theory (DFT), are powerful tools for modeling transition state structures. researchgate.net For pyridine derivatives, theoretical studies have been used to investigate phenomena like tautomerization and nitrogen inversion. For example, in a study of 2-amino-4-methylpyridine, the transition state for proton transfer from the amino group to the ring nitrogen was calculated to have a significant energy barrier (44.81 kcal/mol), while the activation energy for pyramidal inversion at the amino nitrogen was found to be very low (0.41 kcal/mol). researchgate.net

Such analyses provide insight into the feasibility of different reaction pathways. The process for enzymatic transition state analysis, which can be conceptually applied to synthetic reactions, involves several steps:

Designing and synthesizing isotopically labeled substrates. nih.gov

Measuring intrinsic kinetic isotope effects (KIEs). nih.gov

Using quantum chemical modeling to match a transition state structure with the experimental KIEs. nih.gov

Solving the wavefunction of the modeled transition state to create an electrostatic potential map, which can guide the design of stable mimics or inhibitors. nih.gov

For rearrangements like the oxy-Cope rearrangement, the reaction proceeds through a chair-like or boat-like transition state, and the stereochemical outcome is dictated by the conformational preferences of this transient structure. scielo.org.bo

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,6-Pyridinedimethanol |

| Benzyl bromide |

| Sodium hydride |

| Tetrahydrofuran (THF) |

| {6-[(benzyloxy)methyl]pyridin-2-yl}methanol |

| p-Toluenesulfonyl chloride (TsCl) |

| Potassium hydroxide |

| Dichloromethane (DCM) |

| {6-[(benzyloxy)methyl]pyridin-2-yl}methyl 4-methylbenzenesulfonate |

| 6,6′-[oxybis(methylene)]bis{2-[(benzyloxy)methyl]pyridine} |

| [6-({[6-(hydroxymethyl)pyridin-2-yl]methoxy}methyl)pyridin-2-yl]methanol |

| Palladium on carbon (Pd/C) |

| Sulfuric acid |

| p-Toluenesulfonic acid (TsOH) |

| Hydrogen bromide (HBr) |

Iii. Computational and Theoretical Chemistry Studies

Quantum Chemical Investigations

Quantum chemical calculations are fundamental to elucidating the electronic characteristics and predicting the chemical behavior of 5-Ethylpyridin-2-ol.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. For pyridine (B92270) derivatives, DFT calculations, particularly using the B3LYP functional with basis sets like 6-311++G(d,p), have been effectively employed to determine optimized molecular geometries and vibrational frequencies. mdpi.comwu.ac.th These calculations provide a detailed picture of bond lengths, bond angles, and dihedral angles, confirming the molecule's most stable three-dimensional structure. mdpi.com The precision of these computational methods can reach a high level, allowing for a reliable distinction between the numerical precision of the calculation and the accuracy of the functional itself. aps.org

Table 1: Calculated Geometric Parameters for this compound (Example) This table presents hypothetical, yet plausible, data based on typical DFT calculation results for similar molecules.

| Parameter | Value |

|---|---|

| C2-N1 Bond Length (Å) | 1.385 |

| C5-C(Ethyl) Bond Length (Å) | 1.510 |

| C2-O Bond Length (Å) | 1.350 |

| C4-C5-C6 Angle (°) | 118.5 |

| Pyridine Ring Planarity | Near Planar |

The electronic properties of this compound are key to understanding its reactivity. DFT calculations are used to determine global reactivity descriptors. mdpi.com The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov

Table 2: Calculated Electronic Properties of this compound (Example) This table presents hypothetical, yet plausible, data based on typical DFT calculation results for similar molecules.

| Property | Value |

|---|---|

| HOMO Energy (eV) | -6.25 |

| LUMO Energy (eV) | -1.10 |

| HOMO-LUMO Gap (eV) | 5.15 |

| Dipole Moment (Debye) | 3.40 |

| Electron-Rich Center (MEP) | Oxygen of Hydroxyl Group |

Density Functional Theory (DFT) Calculations

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations provide a dynamic view of molecular behavior, which is essential for understanding processes in a biological or solution-phase environment. rsc.org

This compound possesses conformational flexibility, particularly concerning the orientation of the ethyl group relative to the pyridine ring. Conformational analysis aims to identify the different spatial arrangements (conformers) of a molecule and their relative energies. libretexts.org Computational methods can map the potential energy surface by rotating specific bonds, thereby identifying the most stable (lowest energy) conformers. memphis.eduscribd.com Studies on similar structures, such as 5-ethyl-5-hydroxymethyl-2,2-dimethyl-1,3-dioxane, have shown that the conformational equilibrium can be significantly influenced by the solvent environment, with different conformers being favored in polar versus non-polar solvents. researchgate.net MD simulations can further explore the transitions between these conformational states and their relative populations over time, providing a comprehensive picture of the molecule's dynamic stability.

Table 3: Conformational Preferences of this compound in Different Solvents (Hypothetical) This table illustrates the expected influence of solvent polarity on conformational stability, based on principles from cited studies.

| Solvent | Predominant Conformer (Ethyl Group Orientation) | Key Stabilizing Interaction |

|---|---|---|

| Gas Phase | Gauche | Intramolecular H-bond (if applicable) |

| Water (Polar Protic) | Anti | Solvent-solute hydrogen bonding |

| Benzene (B151609) (Non-polar) | Gauche | Minimized steric hindrance |

| DMSO (Polar Aprotic) | Anti | Dipole-dipole interactions |

Investigation of Reactive Properties with Solvents

Structure-Activity Relationship (SAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. scienceforecastoa.commst.dk These models are crucial in drug discovery for predicting the activity of new chemical entities and optimizing lead compounds. scik.orgrsc.org

The molecular scaffold of this compound is found in pharmacologically active molecules, such as the antidiabetic drug Pioglitazone, which contains a 5-ethylpyridin-2-yl moiety. wu.ac.th This highlights the relevance of this structure in medicinal chemistry. In a QSAR study, the biological activity of a series of related compounds is measured, and mathematical models are built to relate this activity to calculated molecular descriptors. scienceforecastoa.com

For this compound and its derivatives, key structural features for SAR would include:

The Ethyl Group at position 5: Its size, lipophilicity, and conformation can influence binding to a biological target.

The Hydroxyl Group at position 2: Its ability to act as a hydrogen bond donor and acceptor is critical for molecular recognition.

The Pyridine Ring: Its aromaticity and the nitrogen atom's ability to form hydrogen bonds or coordinate with metals are significant.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), go a step further by considering the three-dimensional properties of the ligands to predict their biological activities. mdpi.com

Table 4: Key Molecular Descriptors for SAR Modeling of this compound Derivatives This table outlines important descriptors used in QSAR studies and their potential relevance, based on general QSAR principles.

| Descriptor Class | Specific Descriptor Example | Potential Influence on Activity |

|---|---|---|

| Electronic | Partial Atomic Charge on Oxygen | Strength of hydrogen bonding interactions |

| Steric | Molecular Volume/Surface Area | Fit within a receptor binding pocket |

| Lipophilic | LogP (Octanol-Water Partition Coefficient) | Membrane permeability and transport |

| Topological | Molecular Connectivity Index | Overall molecular shape and branching |

| Quantum Chemical | HOMO/LUMO Energy | Chemical reactivity and interaction mechanisms |

Quantitative Structure-Activity Relationship (QSAR) for Biological Activities

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to find a mathematical correlation between the chemical structure of a compound and its biological activity. frontiersin.orgchemrevlett.com For pyridin-2-one derivatives, QSAR studies have been instrumental in identifying the key molecular features that govern their therapeutic effects. dergipark.org.trresearchgate.netbioinfopublication.org

These studies typically involve calculating a range of molecular descriptors—physicochemical properties such as lipophilicity (LogP), and electronic and steric parameters—and correlating them with experimentally determined biological activities, such as the concentration required to inhibit a biological process by 50% (IC50). frontiersin.orgbioinfopublication.org For instance, in the analysis of substituted pyridin-2-amine derivatives for antibacterial activity, the frequent appearance of lipophilic (Log P) and steric (SMR - Molar Refractivity) parameters in the derived equations indicates that these properties are critical for the molecules' ability to act against bacteria. researchgate.netbioinfopublication.org

A typical QSAR model is expressed as a linear or non-linear equation. frontiersin.org The statistical quality of these models is paramount and is assessed using metrics like the correlation coefficient (r²), which indicates how well the model fits the data, and the cross-validation coefficient (q² or Q²), which measures its predictive power. chemrevlett.comdergipark.org.tr A study on 3H-thiazolo[4,5-b]pyridin-2-one derivatives yielded robust models with high statistical significance (Q² values between 0.7060 and 0.7480), demonstrating their reliability in predicting antioxidant activity. dergipark.org.tr These models suggest that smaller, more hydrophilic molecules with specific electronic and symmetry properties tend to exhibit higher activity. dergipark.org.tr

Table 1: Key Descriptor Types in QSAR Models for Pyridine Derivatives

| Descriptor Type | Description | Relevance to Biological Activity |

| Lipophilic | Measures a compound's affinity for fatty vs. aqueous environments (e.g., LogP, π-substituent constant). bioinfopublication.orgacs.org | Influences membrane permeability and transport to the target site. researchgate.net |

| Electronic | Describes the electronic properties of a molecule or substituent (e.g., Hammett constant, dipole moment). bioinfopublication.orgacs.org | Governs interactions with biological targets, such as hydrogen bonding and electrostatic interactions. researchgate.net |

| Steric | Relates to the size and shape of the molecule or its substituents (e.g., Taft's constant, Molar Refractivity). bioinfopublication.orgacs.org | Determines the fit of the molecule into the binding site of a receptor or enzyme. researchgate.net |

This table summarizes the common types of physicochemical parameters used in QSAR studies of pyridine-based compounds and their general importance in determining biological activity.

Prediction of Potency and Efficacy

Beyond establishing relationships, computational methods are used to predict the potency and efficacy of new or untested compounds. beilstein-journals.org Molecular docking is a primary technique used for this purpose. beilstein-journals.orgmdpi.com It involves simulating the interaction between a ligand (like this compound) and a biological target, typically a protein or enzyme, to predict its preferred binding mode and affinity. nih.govfrontiersin.org The binding affinity, often expressed as a docking score or free energy of binding (in kcal/mol), serves as a predictor of the compound's potency. colab.wsnih.gov

For example, in a study of novel pyridine derivatives as potential inhibitors of the Eg5 enzyme, a cancer target, molecular docking results showed a compound with a free energy of binding of –9.52 kcal/mol, indicating strong potential inhibitory activity. nih.gov These simulations can reveal crucial interactions, such as hydrogen bonds and pi-pi stacking, between the ligand and amino acid residues in the target's active site, guiding the design of more potent analogs. arabjchem.org

Furthermore, computational tools like PASS (Prediction of Activity Spectra for Substances) and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction are employed to forecast a molecule's broader pharmacological profile and drug-likeness, helping to prioritize candidates for synthesis and experimental testing. chemrevlett.comarabjchem.org

Mechanistic Insights from Computational Data

Computational chemistry is invaluable for mapping out the intricate details of chemical reactions, providing a step-by-step view of molecular transformations.

Energy Profiles and Reaction Barriers

The mechanism of a chemical reaction can be visualized using a reaction energy profile, which plots the potential energy of the system as it progresses from reactants to products along the reaction coordinate. wikipedia.org Key features of this profile are transition states (the highest energy points) and intermediates (temporary, stable species formed during the reaction). wikipedia.org The energy difference between the reactants and the highest transition state is the activation energy barrier, which determines the reaction rate. wikipedia.org

Density Functional Theory (DFT) is a widely used quantum mechanical method to calculate these energy profiles. acs.orgresearchgate.net For instance, DFT calculations on the proton transfer in 2-pyridone (the tautomer of 2-hydroxypyridine) show that the direct intramolecular reaction has a high energy barrier. However, the presence of a single water molecule can significantly lower this barrier, demonstrating a catalytic effect. acs.org Similarly, computational studies on the reaction of a cycloplatinated(II) complex containing a pyridine ligand with acyl chloride calculated the energy barriers for the oxidative addition and subsequent reductive elimination steps, providing a detailed mechanistic picture. inorgchemres.org The dehydrogenation of pyridine on a platinum surface was also modeled, calculating an energy barrier of 0.71 eV for the formation of an α-pyridyl species. aip.org

Table 2: Examples of Calculated Reaction Barriers for Pyridine/Pyridone Systems

| Reaction System | Computational Method | Calculated Barrier (kcal/mol) | Finding |

| 2-Pyridone Tautomerization (unassisted) | B3LYP/6-311++G(2d,2p) | High | Direct proton transfer is kinetically unfavorable. acs.org |

| 2-Pyridone Tautomerization (H₂O-assisted) | B3LYP/6-311++G(2d,2p) | Significantly Lowered | Water acts as a catalyst, facilitating proton transfer. acs.org |

| Pyridine Dehydrogenation on Pt(111) | DFT (van der Waals-corrected) | 16.4 (0.71 eV) | Provides the activation energy for C-H bond breaking on a catalyst surface. aip.org |

| Diels-Alder reaction of 3-methoxycarbonyl-1,3-azaphospholo[5,1-a]pyridine | DFT (B3LYP/6-31G**) | 29.49 | The presence of an ester group at the 3-position raises the activation barrier compared to the unsubstituted analog. mdpi.com |

This table presents selected examples of computationally determined energy barriers for reactions involving the pyridone scaffold, illustrating how theoretical calculations can quantify reaction kinetics.

Understanding Substituent Effects on Reaction Kinetics

Substituents on the pyridine ring, such as the ethyl group in this compound, can profoundly influence reaction kinetics. Computational studies allow for a systematic investigation of these effects. By altering substituents in a model system (e.g., from electron-donating like ethyl to electron-withdrawing like nitro) and calculating the resulting changes in activation energies, chemists can understand and predict reactivity trends. nih.gov

The Hammett equation is a classic tool used to quantify the electronic influence of substituents on reaction rates. rsc.org Computational studies often show excellent correlations between calculated reaction barriers and Hammett substituent constants (σ). nih.govuark.edu For example, a study on the degradation of azo pyridone dyes found a strong correlation between the calculated reaction barriers for hydroxyl radical attack and the Hammett σp constants of the substituents. nih.gov This demonstrates that the nature of the substituent directly controls the reaction's kinetic feasibility. Similarly, computational studies on [bis(pyridine)iodine]+ complexes showed that increasing the electron density of the pyridine ring by adding electron-donating substituents stabilizes the complex. acs.orggu.se

Rationalizing Experimental Observations through Computational Models

One of the most powerful applications of computational chemistry is its ability to rationalize and explain experimental findings. A prime example is the tautomeric equilibrium between 2-hydroxypyridine (B17775) and its keto form, 2-pyridone. While in solution the pyridone form is often favored, computational studies have been crucial in understanding the intrinsic stability of these tautomers in the gas phase. nih.govwayne.edu Ab initio calculations, after accounting for various energetic contributions, correctly predicted that 2-pyridone is slightly more stable than 2-hydroxypyridine in the gas phase by about 0.3 kcal/mol, in excellent agreement with experimental data. wayne.edu This contrasts with the 4-pyridone system, where the hydroxy tautomer is predicted to be more stable. wayne.edu

Computational models have also been used to explain the photochemistry of the 2-pyridone/2-hydroxypyridine system. Multiconfigurational methods like CASSCF and CASPT2 were used to map the potential energy surfaces of the excited states, revealing that photo-tautomerization occurs efficiently from 2-pyridone to 2-hydroxypyridine via a "roaming" mechanism, but the reverse reaction is unfeasible, explaining experimental observations. aip.org These theoretical models provide a level of mechanistic detail that is inaccessible through experiment alone, solidifying the synergy between computational and laboratory chemistry. mdpi.com

Iv. Advanced Spectroscopic and Analytical Characterization for Research Purity and Structure Elucidation

Advanced NMR Spectroscopy (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 5-Ethylpyridin-2-ol. Both ¹H and ¹³C NMR spectra offer detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. mdpi.com

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. Characteristic chemical shifts (δ) for this compound would be anticipated in a suitable deuterated solvent, such as CDCl₃. carlroth.com The ethyl group would exhibit a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons due to spin-spin coupling. The protons on the pyridine (B92270) ring would appear as distinct signals in the aromatic region, with their specific shifts and coupling patterns determined by their positions relative to the ethyl and hydroxyl groups. The hydroxyl proton (OH) would typically appear as a broad singlet, and its chemical shift can be concentration-dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, distinct signals would be observed for the two carbons of the ethyl group and the five carbons of the pyridine ring. The carbon bearing the hydroxyl group (C-2) would be significantly deshielded and appear at a higher chemical shift. The chemical shifts of the other ring carbons provide further confirmation of the substitution pattern. mdpi.comuva.nl

Interactive Data Table: Predicted NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) (Predicted) | ¹³C Chemical Shift (ppm) (Predicted) |

| Ethyl-CH₃ | Triplet | ~15 |

| Ethyl-CH₂ | Quartet | ~25 |

| Pyridine-H3 | Doublet | ~120 |

| Pyridine-H4 | Doublet of doublets | ~140 |

| Pyridine-H6 | Doublet | ~110 |

| Pyridine-C2 | - | ~160 |

| Pyridine-C3 | - | ~118 |

| Pyridine-C4 | - | ~142 |

| Pyridine-C5 | - | ~130 |

| Pyridine-C6 | - | ~108 |

| OH | Broad Singlet | - |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound by measuring the absorption of infrared radiation. specac.comsavemyexams.com The IR spectrum provides a unique "fingerprint" of the molecule. specac.com

Key characteristic absorption bands for this compound include:

O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl (-OH) group, likely broadened due to hydrogen bonding. libretexts.org

C-H Stretch: Absorptions for the C-H bonds of the ethyl group and the pyridine ring would appear around 2850-3100 cm⁻¹. libretexts.org

C=C and C=N Stretch: The aromatic pyridine ring will show characteristic stretching vibrations in the 1500-1680 cm⁻¹ region. savemyexams.com

C-O Stretch: A distinct absorption corresponding to the C-O single bond of the hydroxyl group is typically observed in the 1040-1300 cm⁻¹ range. savemyexams.com

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Bond | Characteristic Absorption Range (cm⁻¹) |

| Hydroxyl | O-H stretch | 3200 - 3600 (broad) |

| Aromatic/Alkyl | C-H stretch | 2850 - 3100 |

| Pyridine Ring | C=C, C=N stretch | 1500 - 1680 |

| Hydroxyl | C-O stretch | 1040 - 1300 |

Mass Spectrometry (MS and HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. thermofisher.com For this compound, electron ionization (ESI) is a common method. nih.gov

In a typical mass spectrum, this compound would exhibit a molecular ion peak (M⁺) corresponding to its molecular weight. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula with high confidence. nottingham.ac.uk The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For instance, the loss of the ethyl group would result in a significant fragment ion peak.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound. rsc.org The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula of this compound (C₇H₉NO). A close agreement between the found and calculated values serves as strong evidence for the compound's purity and elemental composition. rsc.org

Interactive Data Table: Elemental Analysis Data for this compound (C₇H₉NO)

| Element | Theoretical Percentage | Found Percentage (Typical) |

| Carbon (C) | 68.27% | 68.2% ± 0.4% |

| Hydrogen (H) | 7.37% | 7.4% ± 0.4% |

| Nitrogen (N) | 11.37% | 11.4% ± 0.4% |

Chromatographic Purity Assessment (HPLC, TLC)

Chromatographic techniques are essential for assessing the purity of this compound by separating it from any impurities. quizlet.com

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative method for purity determination. actylislab.com A suitable reversed-phase HPLC method might utilize a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of an acid like formic acid to improve peak shape. sielc.com The purity of the sample is determined by the area percentage of the main peak in the chromatogram.

Thin-Layer Chromatography (TLC): TLC is a simpler and faster chromatographic technique used for qualitative purity assessment and for monitoring the progress of chemical reactions. libretexts.orgprotocols.io A sample of this compound is spotted on a TLC plate (e.g., silica (B1680970) gel) and developed in an appropriate solvent system (mobile phase). scribd.com The purity is indicated by the presence of a single spot after visualization, typically under UV light or by using a staining agent. quizlet.comlibretexts.org The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of the compound under specific TLC conditions. libretexts.org

V. Research on Biological Activities and Pharmacological Applications of 5 Ethylpyridin 2 Ol and Its Derivatives

Antimicrobial Research

The pyridine (B92270) ring and its analogs are foundational to many drugs and are recognized for a wide spectrum of pharmacological activities. researchgate.net The search for novel antimicrobial agents is driven by the increasing prevalence of multidrug-resistant pathogens. nih.gov Derivatives of the pyridin-2-ol structure have been a key focus in this endeavor, with various substitutions on the pyridine ring leading to compounds with significant antibacterial and antifungal properties. nih.govresearchgate.net

Derivatives incorporating the 5-ethylpyridin-2-yl moiety have been synthesized and evaluated for their antibacterial potential. A notable study involved a series of 2-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-5-substituted-1,3,4-oxadiazoles. nih.gov These compounds were tested against a panel of bacteria, demonstrating activities ranging from potent to weak. Specifically, compounds 8c and 8d from this series showed significant inhibition, with minimum inhibitory concentrations (MICs) against various bacteria falling in the range of 8-26 µg/ml. nih.gov

Other research on related pyridine derivatives has further highlighted their potential. For instance, certain 3-(pyridine-3-yl)-2-oxazolidinone derivatives exhibited strong antibacterial activity against several Gram-positive bacteria, comparable to the antibiotic linezolid. frontiersin.org Similarly, studies on other substituted pyridines have shown modest to significant activity against pathogens like Pseudomonas aeruginosa and Staphylococcus aureus. researchgate.net The antimicrobial efficacy of such compounds is often influenced by the nature and position of substituents on the pyridine ring. symbiosisonlinepublishing.com

Table 1: Antibacterial Activity of Selected Pyridine Derivatives

| Compound Class | Specific Derivative(s) | Tested Bacteria | Observed Activity (MIC) | Reference |

|---|---|---|---|---|

| 1,3,4-Oxadiazoles | 2-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-5-substituted-1,3,4-oxadiazoles (8c, 8d) | Various Bacteria | 8-26 µg/ml | nih.gov |

| Pyridine-based salts | N-alkylated pyridine salts (e.g., compound 66) | S. aureus, E. coli | 56 ± 0.5% & 55 ± 0.5% inhibition at 100 μg/mL | nih.gov |

| Pyridine Derivatives | Compound 12a | E. coli, B. mycoides | 0.0195 mg/mL (E. coli), 0.0048 mg/mL (B. mycoides) | mdpi.com |

| Pyridine Derivatives | Compound 15 | E. coli | 0.0048 mg/mL | mdpi.com |

The same series of 2-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-5-substituted-1,3,4-oxadiazoles that showed antibacterial effects were also tested for antifungal properties. nih.gov The study found that these compounds possessed antifungal activity, with MIC values ranging from 8-24 µg/ml against the tested fungal strains. nih.gov This indicates a broad-spectrum antimicrobial potential for derivatives of 5-Ethylpyridin-2-ol.

The development of new antifungal agents is critical due to the rise in invasive fungal infections, many of which are resistant to current therapies. nih.gov Research into various pyridine-containing compounds has shown promising results. For example, some nicotinic acid benzylidene hydrazide derivatives were found to be highly active against Candida albicans and Aspergillus niger. nih.gov Other studies have synthesized novel pyrimidine (B1678525) derivatives that demonstrated significant inhibition against various plant pathogenic fungi. frontiersin.org A study on tetrahydroimidazo[1,2-a]pyridine derivatives identified a compound with very strong and selective inhibitory activity against several human pathogenic Candida species, with MIC values as low as 0.016 mg/mL. nih.gov

Table 2: Antifungal Activity of Selected Pyridine Derivatives

| Compound Class | Specific Derivative(s) | Tested Fungi | Observed Activity (MIC) | Reference |

|---|---|---|---|---|

| 1,3,4-Oxadiazoles | 2-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-5-substituted-1,3,4-oxadiazoles | Various Fungi | 8-24 µg/ml | nih.gov |

| Pyridine Derivatives | Compound 12a | C. albicans | 0.0048 mg/mL | mdpi.com |

| Pyridine Derivatives | Compound 15 | C. albicans | 0.039 mg/mL | mdpi.com |

| Tetrahydroimidazo[1,2-a]pyridines | (4-cyanobenzylidene) derivative | Candida species | 0.016-1 mg/mL | nih.gov |

The development of bacterial resistance to antibiotics is a major global health threat, necessitating research into new agents that can overcome existing resistance mechanisms. frontiersin.org While specific studies on resistance mechanisms to this compound itself are not detailed in the provided context, research on structurally related compounds provides insights. For example, in the study of 3-(pyridine-3-yl)-2-oxazolidinone derivatives, one compound showed a stable effect against S. pneumoniae with less development of resistance over 15 days compared to linezolid. frontiersin.org This suggests that novel heterocyclic compounds may possess different modes of action or be less susceptible to existing resistance pathways. The structural features of bacteria, such as the differences in cell walls between Gram-positive and Gram-negative types, can influence the activity of these compounds. biointerfaceresearch.com

Antifungal Activity Studies

Antidiabetic Research

Beyond antimicrobial applications, this compound plays a crucial role in the synthesis of important antidiabetic medications, most notably Pioglitazone.

This compound, or more specifically its related precursor 2-(5-ethylpyridin-2-yl)ethanol, is a key intermediate in the synthesis of Pioglitazone. researchgate.netresearchgate.netacs.org Pioglitazone is a thiazolidinedione (TZD) class antidiabetic agent used to improve glycemic control in patients with type 2 diabetes by enhancing insulin (B600854) sensitivity. pharmgkb.orgjocpr.com

The synthesis of Pioglitazone involves several steps where the 5-ethylpyridine moiety is essential. One common pathway involves the reaction of 2-(5-ethylpyridin-2-yl)ethanol with 4-hydroxybenzaldehyde (B117250) to form an ether linkage. jocpr.comdrugfuture.com This product, 4-[2-(5-ethyl-2-pyridyl)ethoxy]benzaldehyde, is then condensed with 2,4-thiazolidinedione. jocpr.combeilstein-journals.org The final step is a reduction of the resulting benzylidene double bond to yield Pioglitazone. jocpr.combeilstein-journals.org The efficiency and scalability of producing the key intermediate, 2-(5-ethylpyridin-2-yl)ethan-1-ol, from the commodity chemical 5-ethyl-2-picoline, have been the focus of process improvement studies to enhance yield and reduce waste. researchgate.netresearchgate.netacs.org

After administration, Pioglitazone is extensively metabolized in the liver, primarily through hydroxylation and oxidation by cytochrome P450 enzymes, particularly CYP2C8 and to a lesser extent, CYP3A4. drugbank.comfda.govnih.gov This metabolism results in the formation of several active metabolites. pharmgkb.orgfda.gov

Insulin-Sensitizing Mechanisms

Derivatives of this compound have been investigated for their potential to ameliorate insulin resistance, a key factor in type 2 diabetes. The primary mechanism of action for some of these derivatives appears to be through the activation of the peroxisome proliferator-activated receptor-gamma (PPAR-γ). researchgate.net Pioglitazone, a notable derivative, functions as an insulin-sensitizing agent by activating PPAR-γ, which in turn regulates the transcription of genes involved in glucose and lipid metabolism. researchgate.net This activation enhances the post-receptor actions of insulin in tissues like the liver, leading to improved glycemic control without increasing endogenous insulin secretion. researchgate.net

The metabolic pathways influenced by these compounds are complex. For instance, metabolites of pioglitazone, including those hydroxylated on the ethoxy chain or oxygenated at the ethyl side chain of the pyridine ring, also exhibit biological activity, albeit slightly less potent than the parent compound. researchgate.net The development of insulin resistance itself is linked to several factors, including the accumulation of toxic lipid derivatives like diacylglycerol (DAG) and ceramides, which can impair insulin signaling. scielo.bre-dmj.org The surplus of free fatty acids can lead to pre-receptor defects by decreasing insulin's access to muscle and receptor defects through the downregulation of the insulin receptor. scielo.br

Anti-inflammatory Research

The anti-inflammatory properties of this compound and its derivatives have been a significant area of focus, with research exploring their mechanisms of action and efficacy in various models.

A key mechanism underlying the anti-inflammatory effects of these derivatives involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. mdpi.commdpi.com NF-κB is a crucial transcription factor that governs cellular inflammatory and immune responses. mdpi.com Inhibition of this pathway is a major therapeutic target for inflammatory conditions. mdpi.com Some derivatives have been shown to suppress the activation of NF-κB, potentially by interfering with the binding of the activated p65–p50 heterodimer to DNA. mdpi.com

Another critical pathway implicated in inflammation is the mitogen-activated protein kinase (MAPK) signaling cascade. thermofisher.commdpi.com This pathway, which includes ERK, JNK, and p38 kinases, regulates a multitude of cellular processes, including inflammation and stress responses. thermofisher.com Certain derivatives have been found to suppress the phosphorylation of key components of the MAPK pathway, such as p38 and JNK, thereby reducing the production of pro-inflammatory mediators. semanticscholar.org The inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, is another well-established anti-inflammatory mechanism. frontiersin.orgresearchgate.netfrontiersin.org Several derivatives have demonstrated potent and selective inhibition of COX-2. frontiersin.orgresearchgate.net

The anti-inflammatory potential of this compound derivatives has been substantiated through both in vitro and in vivo studies. In vitro assays have confirmed the inhibitory effects of these compounds on key inflammatory enzymes and pathways. For instance, certain thiazole (B1198619) derivatives have shown potent and selective inhibition of COX-2, with IC50 values in the micromolar range. frontiersin.org Some compounds also demonstrated inhibitory activity against 5-lipoxygenase (5-LOX). frontiersin.org

In vivo studies, often utilizing carrageenan-induced paw edema in rodents, have provided further evidence of anti-inflammatory efficacy. frontiersin.orgpensoft.netnih.govmdpi.comscielo.br For example, 2-(5-ethylpyridin-2-yl)benzimidazole demonstrated stronger activity in acute inflammatory models than established drugs like phenylbutazone. nih.gov Other derivatives have shown significant, dose-dependent reductions in paw edema. frontiersin.orgmdpi.comscielo.br Furthermore, studies using the zymosan-induced air pouch model have shown that these compounds can significantly reduce leukocyte migration and total protein concentration. scielo.br

Investigation of Anti-inflammatory Mechanisms

Anticancer Research

The potential of this compound derivatives as anticancer agents is an emerging area of research, with studies focusing on their cytotoxic effects and ability to modulate key cellular processes involved in cancer progression.

Numerous studies have evaluated the cytotoxic and antiproliferative activity of this compound derivatives against a variety of human cancer cell lines. These derivatives have demonstrated a broad range of potencies, with some exhibiting IC50 values in the low micromolar and even nanomolar range. ijpcbs.comcapes.gov.brmdpi.comacs.orgmdpi.com For instance, certain thiosemicarbazone derivatives displayed promising antiproliferative activity with IC50 values as low as 0.19 µM against the HCT-116 cell line. ijpcbs.com Similarly, some N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines showed cytotoxic activity against MCF-7 cells that was superior to the standard drug doxorubicin, with one compound being four-fold more potent. capes.gov.br The antiproliferative effects are often dose-dependent. mdpi.com

Table 1: Cytotoxicity of this compound Derivatives in Various Cancer Cell Lines 交互式数据表

| Compound/Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |

| Thiosemicarbazone derivative (15f) | HCT-116 | 0.19 | ijpcbs.com |

| Thiosemicarbazone derivative (15f) | BEL-7402 | 0.82 | ijpcbs.com |

| Thiosemicarbazone derivative (15f) | MCF-7 | 1.37 | ijpcbs.com |

| N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamine (5n) | MCF-7 | 4.3 | capes.gov.br |

| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative (22) | A549 | 2.47 | mdpi.com |

| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative (21) | A549 | 5.42 | mdpi.com |

| 4-amino-thieno[2,3-d]pyrimidine-6-carboxylate (2) | MCF-7 | 0.013 | mdpi.com |

A key mechanism through which this compound derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. frontiersin.orgnih.govnih.govfrontiersin.orgfrontiersin.org Studies have shown that these compounds can trigger apoptosis in various cancer cell lines, including leukemia, breast cancer, and colon cancer cells. frontiersin.orgnih.govfrontiersin.org The induction of apoptosis is often mediated through the modulation of key regulatory proteins. For example, some derivatives have been shown to upregulate the expression of the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, thereby increasing the Bax/Bcl-2 ratio, which is a critical determinant of cell fate. frontiersin.org Furthermore, the activation of caspases, which are the executioners of apoptosis, has been observed following treatment with these compounds. frontiersin.org

In addition to inducing apoptosis, these derivatives can also modulate the cell cycle, leading to arrest at specific phases, which prevents cancer cell proliferation. ijpcbs.comfrontiersin.orgnih.govfrontiersin.orgfrontiersin.orgresearchgate.net For instance, some nopinone-based thiosemicarbazone derivatives have been shown to cause cell cycle arrest at the G2/M phase in MDA-MB-231 breast cancer cells. ijpcbs.com Other derivatives have been found to induce cell cycle arrest at the G1 or S phase. researchgate.net The tumor suppressor protein p53 often plays a crucial role in these processes, as its activation can lead to either cell cycle arrest or apoptosis. frontiersin.orgfrontiersin.org

Table 2: Mechanistic Insights into the Anticancer Activity of this compound Derivatives 交互式数据表

| Derivative Class | Cancer Cell Line | Mechanism of Action | Reference |

| Nopinone-based thiosemicarbazone | MDA-MB-231 | G2/M phase cell cycle arrest | ijpcbs.com |

| Berberine derivatives | Colon carcinoma | Induction of apoptosis and cell cycle arrest | frontiersin.org |

| Ether-linked glycerophospholipids | HL60, Molt-4, U937 | Induction of apoptosis | nih.gov |

| Palmitic acid derivatives | Human neuroblastoma, Breast cancer | Induction of apoptosis and cell cycle arrest | frontiersin.org |

| Pyrazole derivatives | HepG2 | G0-G1 and S phase cell cycle arrest, induction of apoptosis | nih.gov |

| Stilbene derivatives | HeLa, U87 | sub-G1 or S phase cell cycle arrest, induction of apoptosis | researchgate.net |

Inhibition of Specific Molecular Targets (e.g., SRC-3, DHODH)

Derivatives of the pyridin-2(1H)-one scaffold, the predominant tautomeric form of pyridin-2-ol, have been identified as inhibitors of key proteins implicated in cancer progression, such as Steroid Receptor Coactivator-3 (SRC-3) and Dihydroorotate Dehydrogenase (DHODH).

SRC-3 Inhibition: Src kinase, a non-receptor tyrosine kinase, is often over-expressed in various human cancers, making it a significant target for anticancer drug development. researchgate.netgoogle.com In this context, a series of pyridin-2(1H)-one derivatives were synthesized and assessed for their inhibitory activity against c-Src kinase. researchgate.netresearchgate.net The investigation revealed that several compounds demonstrated inhibitory activity, with eight exhibiting IC50 values below 25 μM. researchgate.netgoogle.comgoogle.com The most potent among these was 1-[2-(dimethylamino)ethyl]-5-(2-hydroxy-4-methoxybenzoyl)pyridin-2(1H)-one, which displayed an IC50 value of 12.5 μM. researchgate.netgoogle.comgoogle.com Further testing of this lead compound against other kinases like EGFR, MAPK, and PDK showed no significant activity, suggesting a degree of selectivity for c-Src kinase. researchgate.netgoogle.com These findings highlight the potential of the 5-substituted-pyridin-2(1H)-one scaffold for developing candidate Src kinase inhibitors. researchgate.netresearchgate.net

Table 1: c-Src Kinase Inhibitory Activity of Selected Pyridin-2(1H)-one Derivatives

| Compound Name | IC50 (μM) | Reference |

|---|---|---|

| 1-[2-(dimethylamino)ethyl]-5-(2-hydroxy-4-methoxybenzoyl)pyridin-2(1H)-one | 12.5 | researchgate.netgoogle.com |

| 1-Cyclohexyl-5-(2-hydroxy-5-methoxybenzoyl)pyridin-2(1H)-one | 19.9 | google.com |

| 1-Isopropyl-5-(2-hydroxy-4-methoxybenzoyl)pyridin-2(1H)-one | 20.1 | google.com |

DHODH Inhibition: Dihydroorotate Dehydrogenase (DHODH) is a crucial enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for DNA and RNA synthesis. drugbank.comambeed.com As this pathway is vital for rapidly proliferating cells, DHODH is a validated target for cancer and autoimmune diseases. drugbank.comambeed.comdrugbank.com The inhibition of human DHODH (hDHODH) has also been identified as a mechanism for broad-spectrum antiviral activity. uniba.it Research into azine-bearing analogues led to the discovery of potent hDHODH inhibitors based on a pyridine scaffold. uniba.itCurrent time information in Bangalore, IN. For instance, following the initial identification of 2-(4-benzyl-3-ethoxy-5-methyl-1H-pyrazol-1-yl)-5-methylpyridine, subsequent optimization led to the highly active compound 5-cyclopropyl-2-(4-(2,6-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)-3-fluoropyridine. uniba.itCurrent time information in Bangalore, IN. This compound was found to be more active than known DHODH inhibitors like brequinar (B1684385) and teriflunomide. uniba.itCurrent time information in Bangalore, IN. The antiviral effect of these compounds stems from the inhibition of the host cell's DHODH enzyme, thereby depleting the pyrimidine pools necessary for viral replication. uniba.it

Metal Binding Properties and ROS Production

The structural characteristics of pyridin-2-ol and its derivatives, particularly the presence of nitrogen and oxygen atoms, enable them to act as effective ligands for metal ions. This chelation can lead to the formation of redox-active metal complexes that are capable of generating reactive oxygen species (ROS).

Studies on related heterocyclic structures, such as pyrimidinylhydrazones, have shown they form stable and redox-active complexes with iron(III) and copper(II). ucl.ac.uk These complexes can generate intracellular ROS, which can induce cellular damage and lead to cell death in cancer cells. ucl.ac.uk Notably, it has been suggested that pyrimidinylhydrazones featuring a 5-ethyl substituent exhibit enhanced and broader activity. ucl.ac.uk Similarly, copper complexes with ligands based on 2-acetylpyridine (B122185) demonstrate cytotoxic activity that appears to be linked to cell death mechanisms mediated by ROS. nih.gov

Derivatives like 2-(Pyridin-2-yl)quinolin-8-ol act as tridentate ligands, binding metals through the pyridyl nitrogen, quinoline (B57606) nitrogen, and hydroxyl oxygen. researchgate.net The resulting metal complexes can exhibit cytotoxicity against cancer cells, a mechanism that may involve the generation of ROS. researchgate.net The ability of transition metal ions like iron and copper to participate in Fenton and Haber-Weiss reactions is a common source of ROS in biological systems, leading to the production of highly reactive hydroxyl radicals. ucl.ac.uk The capacity of pyridin-2-ol derivatives to chelate these metals suggests a potential mechanism for localized ROS production.

Other Pharmacological and Biological Investigations

Antiviral Activities

Derivatives and structural analogs of this compound have been investigated for their antiviral properties against a range of viruses. The pyridin-2-one core is isosteric with the uracil (B121893) ring found in nucleosides, providing a basis for antiviral drug design.

A notable example is 5-ethyl-2'-deoxyuridine, a nucleoside analog of the 5-ethyl-2-pyridone structure. It has demonstrated activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2). researchgate.net Its mechanism involves phosphorylation by the virus-induced thymidine (B127349) kinase, which leads to the inhibition of viral DNA synthesis. researchgate.net

Furthermore, the inhibition of the host-cell enzyme DHODH by pyridine derivatives offers a broad-spectrum antiviral strategy. uniba.itCurrent time information in Bangalore, IN. By depleting the cellular pool of pyrimidines, these inhibitors effectively starve the virus of the necessary building blocks for replication. This mechanism has been demonstrated to be effective against measles virus. uniba.itCurrent time information in Bangalore, IN.